
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride: , commonly referred to as DORIE, is a cationic lipid used primarily in the field of gene delivery. This compound is known for its low cytotoxicity and high transfection efficiency, making it a valuable tool in molecular biology and medical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride involves the reaction of oleic acid with dimethylaminoethanol, followed by quaternization with methyl chloride. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Toluene or chloroform
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods: Industrial production of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the oleic acid moiety can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as thiols or amines under basic conditions
Major Products:
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acid derivatives
Substitution: Thiol or amine-substituted derivatives
Applications De Recherche Scientifique
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride has a wide range of applications in scientific research:
Gene Delivery: Used as a transfection reagent to deliver plasmid DNA into cells with high efficiency and low toxicity.
Drug Delivery: Employed in the formulation of liposomes for targeted drug delivery.
Biological Research: Utilized in studies involving gene expression, gene silencing, and gene editing.
Medical Research: Investigated for its potential in gene therapy and vaccine development.
Mécanisme D'action
The mechanism by which 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride exerts its effects involves:
Molecular Targets: The compound interacts with the cell membrane, facilitating the entry of genetic material into the cell.
Pathways Involved: It forms complexes with DNA or RNA, which are then endocytosed by the cell. The lipid-DNA complex disrupts the endosomal membrane, releasing the genetic material into the cytoplasm where it can be expressed.
Comparaison Avec Des Composés Similaires
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride is compared with other cationic lipids such as:
1,2-Dioleoyl-3-dimethylammonium chloride (DODAC): Similar in structure but lacks the hydroxyethyl group, resulting in different transfection efficiencies and cytotoxicity profiles.
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery, but with a different head group, affecting its interaction with cell membranes and overall efficiency.
The uniqueness of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride lies in its balance of low cytotoxicity and high transfection efficiency, making it a preferred choice for many gene delivery applications .
Propriétés
Formule moléculaire |
C43H86BrNO3 |
|---|---|
Poids moléculaire |
745.1 g/mol |
Nom IUPAC |
2,3-bis[(Z)-octadec-9-enoxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C43H86NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-46-42-43(41-44(3,4)37-38-45)47-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,43,45H,5-18,23-42H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |
Clé InChI |
OOGKYHLYXDOJPR-JDVCJPALSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCC/C=C\CCCCCCCC.[Br-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCC=CCCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
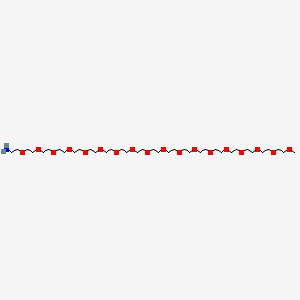
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
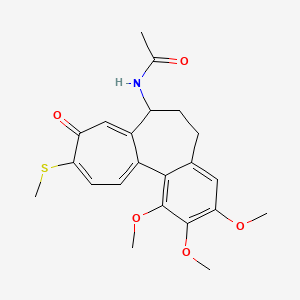


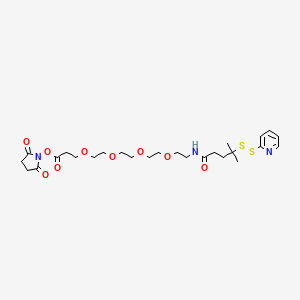
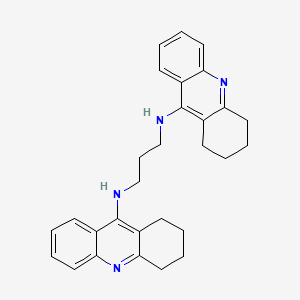
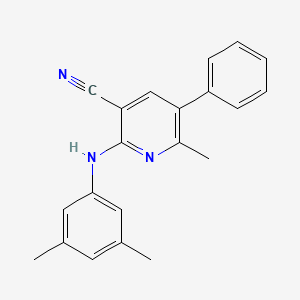

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
